![molecular formula C8H4ClN3O2 B1364894 2-Chloro-7-nitroquinoxaline CAS No. 55686-94-7](/img/structure/B1364894.png)
2-Chloro-7-nitroquinoxaline
描述
2-Chloro-7-nitroquinoxaline is a heterocyclic compound with the molecular formula C8H4ClN3O2 and a molecular weight of 209.59 g/mol . It is a derivative of quinoxaline, which is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties . This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
The synthesis of 2-Chloro-7-nitroquinoxaline typically involves the nitration of quinoxaline derivatives. One common method starts with the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds to form quinoxaline . The quinoxaline is then chlorinated and nitrated to yield this compound. The reaction conditions often involve the use of fuming nitric acid and glacial acetic acid at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反应分析
2-Chloro-7-nitroquinoxaline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different quinoxaline derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学研究应用
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of quinoxaline derivatives, including 2-chloro-7-nitroquinoxaline. A notable study investigated the activity of synthesized quinoxaline compounds against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. The study found that certain nitroquinoxaline compounds exhibited significant in vitro activity against newly transformed schistosomula, with some achieving over 70% lethality at concentrations as low as 0.1 µM. This suggests that this compound could be a promising candidate for further development in antischistosomal therapies .
Antileishmanial and Antitrypanosomal Properties
The presence of nitro and halogenated groups in quinoxaline derivatives has been associated with enhanced activity against neglected tropical diseases such as leishmaniasis and Chagas disease. Research indicates that compounds like this compound can serve as lead molecules for developing new treatments against these diseases, particularly due to their improved biological activity compared to existing therapies .
Synthetic Pathways
The synthesis of this compound involves several methodologies that focus on regioselective transformations of quinoxaline derivatives. One effective method includes using phosphoryl chloride under reflux conditions to yield the compound efficiently. This synthetic approach not only enhances yield but also allows for further functionalization, making it a versatile scaffold for drug development .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of quinoxaline derivatives has provided insights into how modifications can enhance their pharmacological properties. For instance, substituting different groups at specific positions on the quinoxaline ring can significantly affect biological activity, leading to the identification of more potent analogs for therapeutic use .
Case Studies
Future Research Directions
Given the promising results associated with this compound, future research should focus on:
- Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects.
- In Vivo Studies : Testing its efficacy in animal models to assess therapeutic potential.
- Optimization : Enhancing pharmacokinetic properties to improve bioavailability and therapeutic outcomes.
作用机制
The mechanism of action of 2-Chloro-7-nitroquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various bioactive compounds. These interactions can affect cellular pathways and result in biological effects such as antimicrobial or anticancer activity .
相似化合物的比较
2-Chloro-7-nitroquinoxaline can be compared with other quinoxaline derivatives such as:
- 2,3-Diphenyl-7-nitroquinoxaline
- 5-Methyl-7-nitroquinoline
- 2,3-Dimethyl-6-nitroquinoxaline
- 6-Chloro-8-nitroquinoline
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical reactivity and biological activity.
生物活性
2-Chloro-7-nitroquinoxaline (C₈H₄ClN₃O₂) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Weight : 209.59 g/mol
- Melting Point : 185-187 °C
- CAS Number : 55686-94-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group in the compound can undergo reduction, forming reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the chlorine atom can participate in nucleophilic substitution reactions, facilitating the formation of bioactive derivatives that may enhance its therapeutic potential .
Antimicrobial Properties
Research has indicated that quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. Various studies have demonstrated their effectiveness against a range of bacterial and fungal pathogens, suggesting potential applications in treating infections .
Anticancer Activity
A notable area of interest is the compound's anticancer activity. Structure-activity relationship (SAR) studies have shown that modifications to the quinoxaline structure can enhance its potency against cancer cell lines. For instance, analogs derived from this compound have been found to inhibit NF-κB signaling pathways, which are crucial in cancer progression. In vitro studies demonstrated that certain derivatives significantly reduced pancreatic cancer cell growth and induced apoptosis through caspase activation .
Case Studies
- Inhibition of NF-κB Pathway : A study investigated the effects of this compound analogs on TNFα-induced NF-κB activation. Results showed that these compounds could inhibit the pathway in a dose-dependent manner, highlighting their potential as therapeutic agents in inflammatory diseases and cancer .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of various quinoxaline derivatives, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its usefulness in developing new antimicrobial agents .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Studies
属性
IUPAC Name |
2-chloro-7-nitroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-4-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWHGXURAAYUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398815 | |
Record name | 2-chloro-7-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55686-94-7, 9000-21-9 | |
Record name | 2-Chloro-7-nitroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55686-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furcellaran | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-chloro-7-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furcellaran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-7-NITROQUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unexpected reaction was observed with 2-Chloro-7-nitroquinoxaline?
A1: The research abstract highlights an unexpected reaction of this compound with piperidine, resulting in the formation of 6-Nitro-2,3-dipiperidinoquinoxaline []. This unexpected outcome suggests a unique reactivity profile for this compound that warrants further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。